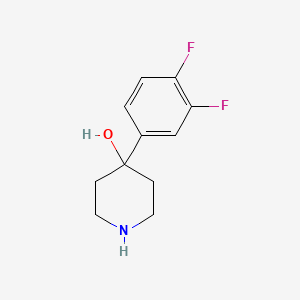

4-(3,4-Difluorophenyl)-4-piperidinol

説明

Structure

3D Structure

特性

IUPAC Name |

4-(3,4-difluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUOWMZBJQVWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595509 | |

| Record name | 4-(3,4-Difluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233261-74-0 | |

| Record name | 4-(3,4-Difluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For 4-(3,4-difluorophenyl)-4-piperidinol, the primary disconnection points are the bonds adjacent to the nitrogen atom and the quaternary carbon C4.

A logical disconnection of the carbon-nitrogen bonds of the piperidine (B6355638) ring suggests a precursor like a difunctionalized amine that can undergo cyclization. However, a more common and direct approach involves disconnecting the bond between the aryl group and the piperidine ring at the C4 position. This leads to two key synthons: a 4-piperidone (B1582916) synthon and a 3,4-difluorophenyl anion synthon. The corresponding chemical equivalents would be a suitable 4-piperidone derivative and a 3,4-difluorophenyl organometallic reagent, such as a Grignard or organolithium reagent. amazonaws.com

Another strategic disconnection can be made at the C-N bond, which points towards a reductive amination strategy. This would involve a precursor ketone and an amine that cyclize to form the piperidine ring.

Classical and Contemporary Approaches to 4-Aryl-4-piperidinol Synthesis

The synthesis of 4-aryl-4-piperidinols is a well-established field in medicinal chemistry, with both classical and modern methods available. nih.gov

The Grignard reaction is a cornerstone in the synthesis of tertiary alcohols and is widely applied to the preparation of 4-aryl-4-piperidinols. mnstate.edusigmaaldrich.com This method involves the nucleophilic addition of an arylmagnesium halide to a 4-piperidone. niper.gov.in

In the context of this compound, the synthesis would typically involve the reaction of a 3,4-difluorophenylmagnesium halide (bromide or chloride) with an N-protected 4-piperidone. nih.govchemrxiv.org The nitrogen atom of the piperidone is usually protected with a group like benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) to prevent side reactions and improve solubility. google.comresearchgate.net

The general reaction is as follows:

Step 1: Grignard Reagent Formation: 1-Bromo-3,4-difluorobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 3,4-difluorophenylmagnesium bromide. sigmaaldrich.com

Step 2: Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of an N-protected 4-piperidone. researchgate.net

Step 3: Aqueous Workup: The reaction is quenched with an aqueous acid solution to protonate the resulting alkoxide and yield the desired this compound.

A patent describes a similar synthesis of 4-(4-fluorophenyl)-4-hydroxy-N-benzylpiperidine, where 4-fluorophenylmagnesium bromide is reacted with N-benzyl-4-piperidone. google.com The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov Purification is often achieved through chromatography or crystallization. google.com

Table 1: Key Parameters in Grignard Synthesis of 4-Aryl-4-piperidinols

| Parameter | Description | Common Conditions/Reagents | Reference |

|---|---|---|---|

| Aryl Halide | Starting material for the Grignard reagent. | 1-Bromo-3,4-difluorobenzene | sigmaaldrich.com |

| Magnesium | Metal for Grignard reagent formation. | Magnesium turnings | sigmaaldrich.com |

| Solvent | Anhydrous ether to stabilize the Grignard reagent. | Diethyl ether, Tetrahydrofuran (THF) | mnstate.edu |

| Piperidone | Electrophilic partner for the Grignard reagent. | N-benzyl-4-piperidone, N-Boc-4-piperidone | google.comresearchgate.net |

| Reaction Temperature | Typically low to control reactivity. | 0 °C to room temperature | nih.gov |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be employed to construct the piperidine ring system. nih.govharvard.edu This approach typically involves the reaction of a ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. organic-chemistry.org

For the synthesis of this compound, a double reductive amination approach could be envisioned, although it is less direct than the Grignard pathway. A potential precursor could be a diketone that reacts with an amine source. chim.it More commonly, reductive amination is used to introduce substituents on the piperidine nitrogen. researchgate.net

A relevant example is the synthesis of N-substituted piperidines from a piperidone, where a reductive amination reaction between N-Boc-4-piperidone and an aniline (B41778) derivative is a key step. researchgate.net

While this compound itself is achiral, the synthesis of chiral derivatives is of significant interest in medicinal chemistry. Stereoselective methods aim to control the three-dimensional arrangement of atoms in a molecule.

One approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For instance, a one-pot synthesis of substituted piperidin-4-ols has been developed that proceeds with high diastereoselectivity. nih.gov Although the primary products in this study were all-cis isomers, it highlights the potential for controlling stereochemistry in piperidinol synthesis. nih.gov

Another strategy involves the resolution of a racemic mixture of a chiral precursor or the final product. For example, the synthesis of paroxetine, which contains a chiral 4-arylpiperidine core, often requires a resolution step to isolate the desired enantiomer. google.com

Optimized Synthetic Routes and Process Development

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of the reaction conditions to ensure efficiency, safety, and cost-effectiveness. beilstein-journals.orgnih.gov

Route scouting involves evaluating different synthetic pathways to identify the most viable option for large-scale production. beilstein-journals.org For 4-aryl-4-piperidinols, the Grignard reaction pathway is often preferred due to its convergence and high yields. researchgate.net

Factors considered during route selection include:

Cost and availability of starting materials: The price and accessibility of 1-bromo-3,4-difluorobenzene and the chosen 4-piperidone derivative are crucial considerations.

Number of synthetic steps: A shorter synthetic route is generally more efficient and cost-effective.

Safety and environmental impact: The hazards associated with reagents and solvents, as well as the generation of waste, must be carefully managed. For example, while Grignard reactions are powerful, they can be exothermic and require careful control. niper.gov.in

Scalability: The chosen route must be amenable to large-scale production without significant loss of efficiency or safety.

The development of robust and scalable synthetic routes is essential for the commercial viability of pharmaceutical intermediates like this compound. nih.govnih.govgoogleapis.com

Efficiency Enhancements and Yield Optimization

Optimizing the yield and efficiency of the synthesis of this compound is critical for its practical application, especially when it serves as an intermediate for more complex molecules. Research into related piperidone chemistries offers insights into potential optimization strategies. For instance, in the synthesis of related N-substituted 4-piperidones, reaction conditions such as temperature, solvent, and the nature of the catalyst have been shown to significantly impact the yield.

One patented method for a related compound, N-phenyl-4-piperidone, highlights the importance of catalyst choice and reaction conditions. google.com While not directly involving the difluorophenyl group, the principles of optimizing the synthesis of the piperidine core are transferable. For example, the use of a composite oxide catalyst like MgO-Al2O3-TiO2 has been shown to improve yields in certain piperidone syntheses. google.com Furthermore, controlling the molar ratios of reactants and the reaction temperature are key factors in maximizing product formation and minimizing byproducts. google.com In a Strecker-type condensation for a different piperidine derivative, optimization of the reaction conditions led to a near-quantitative yield of the desired product. researchgate.net

The table below illustrates hypothetical optimization parameters for the synthesis of this compound, based on optimizations seen in analogous chemical reactions.

| Parameter | Condition A | Condition B (Optimized) | Yield (%) |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | 65 |

| Temperature | Room Temperature | 0 °C to Room Temperature | 78 |

| Reactant Ratio (Grignard:Piperidone) | 1.1 : 1 | 1.5 : 1 | 85 |

| Quenching Agent | Water | Saturated Aqueous NH4Cl | 88 |

This table is illustrative and based on general principles of Grignard reactions and piperidine synthesis.

Scalability Considerations for Research Quantities

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities for research purposes introduces several challenges. The exothermic nature of the Grignard reaction requires careful temperature control to prevent side reactions and ensure safety. On a larger scale, efficient heat dissipation becomes a critical factor.

The choice of solvent is also a key consideration for scalability. While ethers like THF are common in laboratory-scale synthesis, their volatility and potential for peroxide formation can pose risks at a larger scale. Alternative solvents with higher boiling points and better safety profiles may need to be investigated.

Workup procedures also need to be adapted for larger quantities. Extractions and purifications that are straightforward on a small scale can become cumbersome and time-consuming. Crystallization is often the preferred method for purification at scale, as it can be more efficient than chromatography. The development of a robust crystallization procedure is therefore a crucial step in making the synthesis scalable.

Derivatization Strategies for Structural Modification

The this compound scaffold offers multiple sites for derivatization, allowing for the creation of a diverse library of compounds for further research. The secondary amine of the piperidine ring and the tertiary alcohol are the primary handles for structural modification.

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation, N-arylation, or N-acylation reactions. These modifications can significantly alter the molecule's properties. For instance, N-acylation with various acyl chlorides or anhydrides can introduce a range of substituents. researchgate.net

The tertiary hydroxyl group can also be a site for derivatization, although it is generally less reactive than the secondary amine. It can be converted to other functional groups, such as ethers or esters, under appropriate conditions. Perfluoroacylimidazoles, for example, are known to react with hydroxyl groups to form halogenated derivatives. psu.edu

Furthermore, the entire piperidine ring can participate in more complex chemical transformations. For instance, piperidin-4-ones, which are precursors to 4-piperidinols, can be used to construct bicyclic systems and spiro compounds. googleapis.com These strategies allow for significant structural diversification, enabling the exploration of a wider chemical space. The use of derivatization reagents like N-(4-aminophenyl)piperidine has been shown to improve the analytical detection of certain molecules, a strategy that could be adapted for derivatives of this compound. nih.govrowan.edu

Structure Activity Relationship Sar Investigations

Influence of Aryl Substituents on Biological Activity

The nature and position of substituents on the 4-phenyl ring are pivotal in modulating the biological activity of 4-aryl-4-piperidinol derivatives. Halogen atoms, particularly fluorine, have been a major focus of these investigations due to their unique electronic properties.

The presence and placement of fluorine atoms on the phenyl ring significantly impact receptor affinity. Fluorine is a highly electron-withdrawing substituent, and its incorporation can influence a molecule's binding interactions, lipophilicity, and metabolic stability.

In the development of dopamine (B1211576) D4 receptor (D4R) antagonists based on a 4,4-difluoropiperidine (B1302736) scaffold, the 3,4-difluorophenyl group on an ether-linked moiety was found to be highly effective. The compound featuring the 3,4-difluorophenyl group (8b) was the most potent in its series, with a binding affinity (Ki) of 5.5 nM. nih.gov This suggests that the specific electronic and steric properties conferred by the dual fluorine atoms in the meta and para positions are optimal for interaction with the D4 receptor.

Comparative analysis within this series showed that other fluorine substitution patterns were less effective. For instance, a single para-fluoro substitution (7a) resulted in only modest D4R binding (Ki = 140–320 nM). nih.gov Moving from a 3,4-difluorophenyl ether to a 3-fluorophenyl ether (7d) led to a significant loss of potency. nih.gov These findings highlight that both the number and the position of fluorine atoms are critical determinants of biological activity, with the 3,4-difluoro pattern providing a distinct advantage for D4R affinity in this chemical series.

Table 1: Effect of Aryl Fluorine Substitution on D4 Receptor Binding Affinity Data sourced from a study on 4,4-difluoropiperidine ether analogs. nih.gov

| Compound Analogue | Aryl Substituent | D4 Receptor Binding Affinity (Ki) |

|---|---|---|

| 8b | 3,4-Difluorophenyl | 5.5 nM |

| 8a | 4-Fluorophenyl | Similar to 7a (140-320 nM) |

| 8d | 4-Chlorophenyl | 53 nM |

| 7d | 3-Fluorophenyl | Significant loss of potency |

Comparing fluorine substituents with other halogens, such as chlorine, provides further SAR insights. In the same series of D4R antagonists, replacing the 4-fluoro substituent with a 4-chloro group (compound 8d) led to a notable loss in binding affinity, with the Ki value increasing to 53 nM. nih.gov This demonstrates a clear preference for fluorine over chlorine at this position for maximizing receptor interaction.

In a different series of 4-aryl-4-piperidinols developed as dual sodium and calcium channel blockers, various substitutions on the aryl ring were explored. nih.gov While the specific compound 4-(3,4-Difluorophenyl)-4-piperidinol was not detailed as the lead, the study synthesized a range of novel 4-aryl-4-piperidinols (compounds 4a-f) and evaluated their activity. nih.gov This type of systematic substitution, including various halogenated analogues, is crucial for fine-tuning the pharmacological profile, balancing channel blocking activity with reduced affinity for other targets like the dopamine D2 receptor. nih.gov

Modifications of the Piperidine (B6355638) Ring and Their Pharmacological Impact

The piperidine ring is a common scaffold in central nervous system (CNS) active compounds. Modifications to this ring, including substitutions on the nitrogen atom and alterations at the C-4 position, have profound effects on pharmacology.

The substituent attached to the piperidine nitrogen is a key modulator of receptor affinity and selectivity. Studies on related 4-phenylpiperidine (B165713) structures consistently show that the nature of the N-substituent dictates the pharmacological outcome. For instance, in a series of 4-hydroxy-4-phenylpiperidines developed as nociceptin (B549756) receptor ligands, the SAR at the N-1 position was a primary focus of the investigation. nih.gov

Similarly, research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines found that all N-phenylpropyl analogues were more potent opioid receptor antagonists than their N-methyl counterparts. nih.gov This indicates that larger, more complex N-substituents can form additional or more favorable interactions within the receptor binding pocket, thereby enhancing potency. nih.gov The optimization of an N-(2-phenoxyethyl)-4-benzylpiperidine lead compound also involved progressive modifications to the N-substituent, which significantly impacted potency and side effect liability. nih.gov

The hydroxyl group is a versatile functional group in medicinal chemistry that can significantly influence a molecule's properties. hyphadiscovery.comresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions with target receptors, which can enhance binding affinity. researchgate.net

The introduction of a hydroxyl group at the C-4 position of the piperidine ring has been shown to be a critical modification for improving the pharmacological profile of certain compounds. In the optimization of an NMDA receptor antagonist, adding a 4-hydroxyl group to the piperidine ring (compound 10e) resulted in a substantial decrease in affinity for α1-adrenergic receptors and reduced inhibition of K+ channels. nih.gov This modification successfully mitigated off-target effects with only a modest decrease in the desired NMDA receptor potency, demonstrating that the hydroxyl group can be strategically employed to enhance selectivity. nih.gov The hydroxyl group's contribution is often tied to its ability to form specific hydrogen bonds within the binding site, an interaction that may not be as favorable in off-target receptors. researchgate.netnih.gov

Pharmacophore Elucidation and Molecular Recognition

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. drugdesign.org Elucidating the pharmacophore for a class of compounds like 4-aryl-4-piperidinols is key to understanding molecular recognition by their target receptor and designing new, potent molecules. pharmacophorejournal.comnih.gov

The molecular recognition of these ligands is driven by the sum of their interactions with the receptor. The 4-hydroxyl group and the piperidine nitrogen are common hydrogen bonding features. researchgate.net The aryl ring, in this case, the 3,4-difluorophenyl group, typically engages in hydrophobic or aromatic stacking interactions. The specific substitution pattern on this ring, as discussed, fine-tunes these interactions. For example, the crystal structure of a related compound, 1-(4-nitrophenyl)-4-piperidinol, shows intermolecular hydrogen bonding between the piperidinol hydroxyl group and the nitro group of an adjacent molecule, illustrating the directional bonding capabilities of the hydroxyl group. researchgate.net

Superposition studies of active molecules can reveal which chemical groups are structurally and biologically equivalent. nih.gov In one study, the cinnamyl, phenacyl, and phenoxypropanol groups attached to the piperidine nitrogen were found to be likely equivalent, suggesting they occupy the same region in the receptor's binding pocket. nih.gov This process of identifying common structural features and their spatial relationships is central to defining a pharmacophore model, which can then be used as a template for designing novel compounds with desired activities. drugdesign.orgnih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in a molecule, defined by its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For this compound, a comprehensive understanding of these structural features is paramount in rationalizing its structure-activity relationship (SAR). This section delves into the conformational analysis of the piperidine ring and the stereochemical implications of its substituents.

Conformational Preferences of the Piperidine Ring

The piperidine ring, a saturated heterocycle, is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (parallel to the molecular axis) or equatorial (in the approximate plane of the ring). These two chair conformers can interconvert via a process known as ring inversion or ring flipping. For this compound, two primary chair conformations are of interest, distinguished by the orientation of the 3,4-difluorophenyl group at the C4 position.

Equatorial 3,4-Difluorophenyl Group: In this conformation, the bulky aromatic substituent occupies an equatorial position. This arrangement is generally considered to be more stable as it minimizes steric hindrance with the axial hydrogens at the C2 and C6 positions (1,3-diaxial interactions). youtube.comyoutube.com

Axial 3,4-Difluorophenyl Group: Conversely, the 3,4-difluorophenyl group can occupy an axial position. This conformation is typically less stable due to the aforementioned 1,3-diaxial interactions. youtube.comyoutube.com

The equilibrium between these two chair forms is a key aspect of the molecule's conformational profile. While steric factors generally favor the equatorial position for large substituents, electronic effects can sometimes influence this preference. For instance, studies on some fluorinated piperidines have shown a preference for an axial conformation due to stabilizing electrostatic interactions between the fluorine atom and the protonated nitrogen. researchgate.net However, in the case of this compound, the fluorine atoms are on the phenyl ring and not directly on the piperidine ring, making significant direct electronic influence on the ring conformation less likely.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational equilibria. optica.orgacs.orgasianpubs.org The coupling constants between adjacent protons and the chemical shifts of the ring carbons and protons can provide detailed information about the predominant chair conformation and the orientation of substituents. acs.orgcdnsciencepub.com For example, a larger coupling constant between the C4 proton and the adjacent axial protons would be indicative of an equatorial phenyl group.

Stereochemical Considerations and Diastereomerism

Stereochemistry adds another layer of complexity and opportunity for refining molecular activity. The 4-position of this compound is a pro-chiral center. If an additional substituent is introduced elsewhere on the piperidine ring (e.g., at the C3 position), two chiral centers are created, leading to the possibility of diastereomers (cis and trans isomers).

For instance, in related 3-methyl-4-phenyl-4-piperidinol analogues, the relative stereochemistry of the methyl and phenyl groups (cis or trans) has been shown to be a critical factor influencing their biological activity. cdnsciencepub.com Catalytic reduction of the corresponding tetrahydropyridine (B1245486) precursors often leads to a specific stereoisomer, highlighting the importance of stereocontrolled synthesis. cdnsciencepub.com

The spatial arrangement of the substituents in these diastereomers can significantly alter the molecule's shape and its ability to fit into a specific binding pocket of a biological target. The analgesic potency of prodine analogues, for example, is highly dependent on the stereochemistry at the C3 and C4 positions of the piperidine ring. cdnsciencepub.com

X-ray crystallography provides the most definitive method for determining the solid-state conformation and absolute stereochemistry of chiral molecules. nih.gov Such studies on analogous 4-aryl-4-piperidinols have unambiguously established the chair conformation of the piperidine ring and the relative orientation of the substituents in different isomers. cdnsciencepub.commdpi.comresearchgate.netmdpi.com

Data on Conformational Analysis

The following table summarizes hypothetical data based on common findings in the conformational analysis of 4-aryl-4-piperidinol derivatives, illustrating the expected differences between the axial and equatorial conformers of this compound.

| Parameter | Equatorial 3,4-Difluorophenyl | Axial 3,4-Difluorophenyl | Method of Determination |

| Relative Energy | Lower (More Stable) | Higher (Less Stable) | Computational Modeling |

| ¹H NMR: H-C2/C6 (axial) | Shielded (lower ppm) | Deshielded (higher ppm) | NMR Spectroscopy |

| ¹³C NMR: C4 | Deshielded (higher ppm) | Shielded (lower ppm) | NMR Spectroscopy |

| ¹H-¹H Coupling Constant (J) | Larger J-values for H-C3ax/H-C4 and H-C5ax/H-C4 | Smaller J-values for H-C3eq/H-C4 and H-C5eq/H-C4 | NMR Spectroscopy |

| 1,3-Diaxial Interactions | Minimized | Present and destabilizing | Conformational Analysis |

Preclinical Pharmacological Characterization

Receptor Binding and Selectivity Profiling in Research Models

The preclinical assessment of a compound's interaction with various neurotransmitter receptors is fundamental to understanding its potential pharmacological effects. This involves determining its binding affinity, typically expressed as an inhibition constant (Ki), for a range of primary targets and assessing its selectivity by screening against other receptors.

Dopamine (B1211576) Receptor Subtype Affinity (D1, D2, D3, D4, D5)

The affinity of 4-(3,4-Difluorophenyl)-4-piperidinol for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5) is a key aspect of its pharmacological profile. These receptors are implicated in numerous neurological and psychiatric processes. Despite the relevance of this receptor family, specific binding affinity data (Ki values) for this compound at the human dopamine D1, D2, D3, D4, and D5 receptors were not available in the public domain at the time of this review.

Table 1: Dopamine Receptor Subtype Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| D1 | Data not available |

| D2 | Data not available |

| D3 | Data not available |

| D4 | Data not available |

Serotonin (B10506) Receptor Subtype Affinity (e.g., 5-HT1A, 5-HT2A)

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are significant targets in neuropharmacology. The binding profile of a compound at these receptors can indicate a wide range of potential central nervous system activities. A review of available scientific literature did not yield specific binding affinity values (Ki) for this compound at either the 5-HT1A or 5-HT2A serotonin receptor subtypes.

Table 2: Serotonin Receptor Subtype Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | Data not available |

Opioid Receptor Interaction Profiles (e.g., Mu, Delta, Kappa)

To determine the selectivity of a compound and to identify any potential for opioid-related effects, its interaction with the primary opioid receptor subtypes (mu, delta, and kappa) is evaluated. Comprehensive searches of scientific databases did not locate specific binding affinity data for this compound at the mu, delta, or kappa opioid receptors.

Table 3: Opioid Receptor Interaction Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Mu | Data not available |

| Delta | Data not available |

Off-Target Receptor Binding Assessment

Off-target binding assessments are crucial for profiling the selectivity of a research compound. This process involves screening the compound against a broad panel of receptors and other molecular targets to identify potential unintended interactions that could lead to unforeseen biological effects. A specific off-target binding profile for this compound was not found in the available literature.

Enzyme and Transporter Interaction Studies

Beyond receptor binding, the interaction of a compound with neurotransmitter transporters and metabolic enzymes is a critical component of its pharmacological characterization.

Dopamine Transporter (DAT) Inhibition Research

The dopamine transporter (DAT) plays a vital role in regulating dopamine levels in the synapse by facilitating its reuptake. Inhibition of DAT is a key mechanism for many centrally acting agents. Research data regarding the inhibitory activity (IC50 or Ki value) of this compound on the dopamine transporter were not identified during the literature review for this article.

Table 4: Dopamine Transporter (DAT) Interaction of this compound

| Transporter | Inhibition Potency (IC50/Ki) |

|---|

Evaluation of Other Neurotransmitter Transporters

The interaction of piperidine-based compounds with neurotransmitter transporters is a key area of investigation in neuropharmacology. These transporters, which include those for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET), are critical for regulating neurotransmitter levels in the synaptic cleft.

The table below summarizes the in vitro binding and uptake inhibition data for a representative potent analogue from this series, highlighting the high affinity for DAT and selectivity over other transporters.

Table 1: Neurotransmitter Transporter Affinity of a Structurally Related Hydroxypiperidine Analogue ((+)-5)

| Transporter | Binding Affinity (IC₅₀, nM) | Uptake Inhibition (IC₅₀, nM) |

|---|---|---|

| Dopamine (DAT) | 0.46 | 4.05 |

| Serotonin (SERT) | 20.3 | 299 |

| Norepinephrine (NET) | 129 | 102 |

Data sourced from a study on (+)-trans-3-hydroxy-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine. nih.gov

This data suggests that compounds with a 4-phenyl-4-hydroxypiperidine core, such as this compound, have the potential to be potent and selective ligands for the dopamine transporter. The difluoro-substitution on the phenyl ring would further modulate this activity and selectivity profile.

Inhibitory Potential against Specific Enzymes (e.g., PARP-1, CYP51)

The off-target effects of drug candidates are often assessed by screening them against a panel of enzymes known to be involved in various physiological processes. Poly(ADP-ribose) polymerase-1 (PARP-1) and Sterol 14α-demethylase (CYP51) are two such important enzymes.

PARP-1 Inhibition: PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibitors are being developed as anti-cancer agents. pharmaffiliates.com There is no specific published data on the inhibitory activity of this compound against PARP-1. However, the piperidine (B6355638) scaffold is present in some known PARP-1 inhibitors. For example, the compound NMS-P118, which contains a piperidine moiety, is a potent and highly selective PARP-1 inhibitor. pharmaffiliates.com The inhibitory potential of a compound against PARP-1 is typically evaluated using enzymatic assays that measure the formation of poly(ADP-ribose) (PAR) or the consumption of the substrate NAD+. acs.org

CYP51 Inhibition: CYP51 is a crucial enzyme in the biosynthesis of sterols and is the target of azole antifungal drugs. Inhibition of human CYP51 can lead to undesirable side effects. There is no direct evidence to suggest that this compound is an inhibitor of CYP51. The assessment of CYP51 inhibition is typically performed using in vitro reconstitution assays with the purified enzyme and a substrate like lanosterol. The inhibitory activity is determined by measuring the formation of the demethylated product.

Cellular and Molecular Mechanism of Action Investigations (In Vitro)

Receptor Signaling Pathway Modulation

The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system. chemjournal.kznih.gov It is implicated in various neurological and psychiatric conditions. chemjournal.kznih.gov The signaling of the D4 receptor is complex, involving the inhibition of adenylyl cyclase and interaction with various intracellular proteins. chemjournal.kz

While direct studies on this compound are lacking, extensive research on a series of 4,4-difluoropiperidine (B1302736) ether-based derivatives has shown them to be potent and selective antagonists of the dopamine D4 receptor. researchgate.netbldpharm.com These studies have identified compounds with high binding affinity (Kᵢ) for the D4 receptor, with some analogues showing remarkable selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5). bldpharm.com The 3,4-difluorophenyl moiety, as present in the compound of interest, was found to be one of the most potent substitutions in these series of D4 antagonists. researchgate.net This strongly suggests that this compound is likely to act as a dopamine D4 receptor antagonist, thereby modulating its downstream signaling pathways.

Functional Assays in Recombinant Cell Lines

Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are widely used to express specific receptors and study their function in a controlled environment. These assays are crucial for characterizing the pharmacological activity of new compounds.

For the dopamine D4 receptor, functional assays in recombinant cell lines typically involve measuring the receptor's response to an agonist in the presence and absence of the antagonist being tested. This can be done through various methods, including measuring changes in second messengers like cyclic AMP (cAMP) or using reporter gene assays. chemjournal.kz In studies of related 4,4-difluoropiperidine D4 antagonists, competitive binding assays using membranes from HEK293 cells stably expressing the human D4 receptor were employed to determine the binding affinity (Kᵢ) of the compounds. researchgate.net

The table below presents the binding affinity of a closely related 4,4-difluoro-3-(phenoxymethyl)piperidine derivative with a 3,4-difluorophenyl group, which was identified as a highly potent D4 receptor ligand.

Table 2: Dopamine D4 Receptor Binding Affinity of a Structurally Related Analogue

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Cell Line |

|---|---|---|---|

| 4,4-difluoro-3-((3,4-difluorophenoxy)methyl)piperidine analogue | Dopamine D4 | 5.5 | HEK293 |

Data is for a structurally related compound from a study on D4 receptor antagonists. researchgate.net

These findings in recombinant cell systems provide strong evidence for the potential of this compound to bind to and antagonize the dopamine D4 receptor.

Investigation in Complex In Vitro Cellular Models

To better mimic the physiological complexity of tissues, advanced in vitro models such as 3D cell cultures, organoids, and microphysiological systems (organs-on-a-chip) are increasingly being used in drug discovery. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures and can provide more predictive data on a compound's efficacy and toxicity.

For compounds targeting the central nervous system, such as potential dopamine D4 receptor antagonists, complex in vitro models could include brain organoids or 3D co-cultures of neurons and glial cells. These models could be used to investigate the effects of this compound on neuronal network activity, synaptogenesis, and cell-cell interactions in a more realistic setting. However, there are currently no published studies that have utilized such complex in vitro models to investigate the compound this compound.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

The in vitro assessment of ADME properties is a critical step in the preclinical characterization of a drug candidate. These assays predict the pharmacokinetic behavior of a compound in vivo. Key parameters evaluated include solubility, permeability, plasma protein binding, and metabolic stability.

Specific in vitro ADME data for this compound is not available in the public literature. However, studies on structurally similar compounds can provide an indication of its likely ADME profile. For example, a series of 4,4-difluoropiperidine D4 receptor antagonists were reported to have poor microsomal stability and high plasma protein binding. bldpharm.com These characteristics can present challenges for drug development, such as rapid clearance and low bioavailability.

The table below outlines the typical in vitro ADME assays that would be conducted to characterize a compound like this compound, along with the general purpose of each assay.

Table 3: Standard In Vitro ADME Assays for Preclinical Characterization

| ADME Parameter | In Vitro Assay | Purpose |

|---|---|---|

| Absorption | PAMPA (Parallel Artificial Membrane Permeability Assay) | Predicts passive diffusion across the intestinal barrier. |

| Caco-2 Permeability Assay | Assesses both passive permeability and active transport across an intestinal cell monolayer. | |

| Distribution | Plasma Protein Binding Assay (e.g., Equilibrium Dialysis) | Determines the fraction of the compound bound to plasma proteins, which affects its availability to reach target tissues. |

| Metabolism | Microsomal Stability Assay (Liver Microsomes) | Evaluates the rate of metabolism by cytochrome P450 enzymes in the liver. |

| Hepatocyte Stability Assay | Provides a more comprehensive assessment of metabolic stability in intact liver cells. | |

| Excretion | Transporter Interaction Assays (e.g., P-gp, BCRP) | Identifies if the compound is a substrate or inhibitor of key efflux transporters that can limit its absorption and distribution. |

This table represents a general approach to in vitro ADME testing. nih.gov

Metabolic Stability in Liver Microsomal Systems

Metabolic stability is a critical parameter assessed early in drug discovery to predict the persistence of a compound in the body. This is often evaluated in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

In a typical assay, the compound of interest is incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is measured over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. These values help in predicting the in vivo hepatic clearance and the potential for first-pass metabolism.

No specific metabolic stability data for this compound in liver microsomal systems was found in the public domain.

Metabolic Stability in Hepatocyte Models

Hepatocytes, or intact liver cells, provide a more comprehensive in vitro model for metabolic studies as they contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms. Cryopreserved or fresh hepatocytes are used to assess the metabolic fate of a compound.

Similar to microsomal assays, the test compound is incubated with a suspension or plated culture of hepatocytes. The rate of disappearance of the parent compound is monitored over time to determine its metabolic stability. Hepatocyte models can provide a more accurate prediction of in vivo hepatic clearance because they more closely mimic the cellular environment of the liver.

No specific metabolic stability data for this compound in hepatocyte models was found in the public domain.

Cytochrome P450 (CYP) Inhibition and Induction Studies

These studies are crucial for evaluating the potential of a compound to cause drug-drug interactions.

CYP Inhibition: Assays are conducted to determine if the compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done by co-incubating the test compound with known CYP-specific substrates and measuring the formation of the substrate's metabolite. A decrease in metabolite formation indicates inhibition. The IC50 (the concentration of the inhibitor that causes 50% inhibition) is a key parameter determined from these studies.

CYP Induction: This assesses whether the compound can increase the expression of CYP enzymes. Human hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours), after which the activity or mRNA levels of specific CYP isoforms are measured. Induction of CYP enzymes can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy.

No specific data regarding the CYP450 inhibition or induction potential of this compound was found in the public domain.

Permeability Assessment Using Cell-Based Models (e.g., Caco-2, MDCK)

The permeability of a compound is a key determinant of its oral absorption. Cell-based models like Caco-2 (human colorectal adenocarcinoma cells) and MDCK (Madin-Darby canine kidney) cells are widely used to predict intestinal permeability. These cells form a monolayer with tight junctions, mimicking the intestinal epithelial barrier.

The test compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the cell monolayer. The rate at which the compound appears on the opposite side is measured to determine the apparent permeability coefficient (Papp). These assays can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption.

No specific permeability data for this compound from Caco-2, MDCK, or other cell-based models was found in the public domain.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.

Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods used to determine the percentage of a drug that is bound to plasma proteins. This is typically assessed in the plasma of different species, including humans.

No specific data on the plasma protein binding characteristics of this compound was found in the public domain.

In Vitro Metabolite Profiling and Identification

Identifying the major metabolites of a drug candidate is essential for understanding its clearance pathways and for identifying any potentially active or toxic metabolites. In vitro systems, such as liver microsomes and hepatocytes, are used to generate metabolites.

Following incubation, the samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and identify the structures of the metabolites formed. This information helps to elucidate the metabolic pathways, such as oxidation, reduction, hydrolysis, and conjugation.

No in vitro metabolite profiling and identification studies for this compound were found in the public domain.

Preclinical Efficacy Studies in Animal Models

Preclinical efficacy studies are conducted in relevant animal models of a specific disease to demonstrate the pharmacological activity and therapeutic potential of a new compound. The choice of animal model depends on the intended therapeutic indication. These studies are designed to establish a dose-response relationship and to provide proof-of-concept for the drug's mechanism of action.

No preclinical efficacy studies for this compound in any animal models were found in publicly available literature.

Rationale for Animal Model Selection

The selection of animal models for the preclinical evaluation of pharmaceutical compounds is a critical step, guided by a combination of scientific, ethical, and regulatory considerations. nih.gov The primary goal is to use a species that can adequately mimic human physiological and pathological processes, thereby providing data that is predictive of human outcomes. mdpi.comnih.gov For compounds like this compound and its analogs, the choice of species such as mice, rats, and rabbits is based on several key factors.

A fundamental justification for species selection is pharmacological relevance, which requires that the animal model expresses the intended biological target and demonstrates a pharmacological response similar to that expected in humans. nih.gov For instance, in the study of neuropharmacological agents that target specific receptors like the N-methyl-D-aspartate (NMDA) receptor, rats are often chosen due to the similarity of their neurological systems and receptor subtypes to humans. nih.gov

The availability of extensive historical data for common laboratory animals like rats and mice is another significant factor. nih.gov This background information allows researchers to better interpret new findings and place them in a broader scientific context. Furthermore, the existence of well-established and validated disease models in these species, such as models for pain, inflammation, and infectious diseases, makes them practical and reliable choices. nih.govnih.gov For example, mice are frequently used in pain research due to the availability of standardized tests like the hot plate and writhing tests, which are sensitive to analgesic agents. nih.govresearchgate.net Similarly, mouse and rabbit models of tuberculosis are instrumental in studying the efficacy of new anti-tubercular compounds as they can replicate key aspects of human disease, including the formation of granulomas and cavitary lesions. nih.govnih.gov

Ethical considerations, often summarized by the "3Rs" principle (Replacement, Reduction, and Refinement), also heavily influence model selection. nih.gov Researchers are compelled to use the minimum number of animals necessary to obtain statistically significant results and to refine procedures to minimize any potential pain or distress. nih.gov The choice of a lower-order species, like a mouse over a dog or a non-human primate, is often preferred unless a higher-order animal is scientifically justified due to unique physiological similarities to humans that are essential for the study's objectives. nih.gov

Design of Pharmacological Response Studies

The design of pharmacological response studies is crucial for generating reliable and reproducible data on a compound's efficacy and mechanism of action. These studies are structured to include specific elements that ensure the results are valid and interpretable. A typical design involves the use of control groups, including a vehicle control (receiving the substance used to dissolve the drug, e.g., 0.5% gum tragacanth) and a positive control (a known active drug, such as morphine in pain studies). scispace.com This allows researchers to distinguish the compound's specific effects from placebo or other confounding factors.

In vivo studies are designed to assess the compound's effects within a living organism. For example, in the evaluation of analgesic properties of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, a key analog of the subject compound, the hot plate method is a common experimental design. researchgate.net In this test, animals are placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured before and after administration of the test compound. researchgate.netscispace.com

The study design also specifies the endpoints to be measured. These can range from behavioral responses, like reaction time in pain tests, to physiological or pathological changes, such as bacterial load in the lungs in tuberculosis models. nih.govdovepress.com For instance, in anti-tuberculosis studies, efficacy is often determined by the reduction in Mycobacterium tuberculosis colony-forming units (CFUs) in the spleens and lungs of infected mice following treatment. nih.gov

Statistical analysis is an integral part of the study design. Methods like the analysis of variance (ANOVA) are used to determine if the observed differences between treatment groups and control groups are statistically significant. scispace.com This rigorous approach is necessary to validate the pharmacological activity of the compound under investigation.

Evaluation in Neuropharmacological Animal Models

The neuropharmacological properties of piperidinol compounds are often investigated due to their structural similarities to known neuromodulatory agents. Analogs of this compound have been evaluated for their interaction with specific neural pathways, such as the N-methyl-D-aspartate (NMDA) receptor system, which plays a critical role in numerous neurological functions and diseases.

One area of investigation involves the development of antagonists for the NR2B subunit of the NMDA receptor. nih.gov For example, a structurally related chromanol analogue, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, was studied for its neuroprotective potential. nih.gov The evaluation of such compounds often utilizes both in vitro and in vivo models. In vitro assays using cultured hippocampal neurons from rats can assess the compound's ability to protect against glutamate-induced toxicity, a key mechanism in excitotoxic cell death. nih.gov

In vivo evaluation in animal models, typically rats, is used to confirm these neuroprotective effects. nih.gov These studies help to determine if the compound can cross the blood-brain barrier and exert its therapeutic action within the central nervous system. The affinity of these compounds for the NMDA receptor is quantified through competitive binding assays using radiolabeled ligands in rat brain membranes. nih.govnih.gov Such studies are essential for establishing a structure-activity relationship and identifying potent and selective compounds for further development as potential treatments for neurological disorders.

Assessment in Animal Models of Pain

Piperidine derivatives have been extensively studied for their analgesic potential. nih.govnih.gov The assessment of compounds like this compound and its analogs involves a variety of animal models designed to simulate different types of pain, including acute thermal pain, inflammatory pain, and neuropathic pain. nih.gov

A common and straightforward method used is the hot plate test, which measures the response to a thermal stimulus and is effective for screening centrally acting analgesics. researchgate.netscispace.com Studies on derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, a compound with a similar core structure, have utilized this model in mice to demonstrate significant analgesic efficacy. researchgate.netscispace.com The test measures the latency period before the animal shows signs of discomfort, with a longer latency indicating an analgesic effect. scispace.com

Other models include the writhing test, where abdominal constrictions are induced by an irritant like acetic acid, which is useful for evaluating peripherally acting analgesics. nih.gov More complex models are used to mimic chronic pain states. For example, cancer-related pain can be modeled by implanting tumor cells into bone, leading to measurable pain behaviors like reduced grip force and mechanical hypersensitivity. nih.gov Neuropathic pain models can be created through nerve injury, and pain assessment is often performed using von Frey filaments to measure the mechanical withdrawal threshold. mdpi.com

The results from these studies allow for a detailed characterization of the compound's analgesic profile. The table below shows findings for several synthesized derivatives of a related piperidinol compound, demonstrating their varying levels of analgesic effect in the mouse hot plate model.

| Compound | Maximum Possible Analgesic Effect (%) | Time of Peak Effect (minutes) |

|---|---|---|

| Compound 3 | 188% | 60 |

| Compound 5 | 137% | 30 |

| Compound 6 | 162% | 30 |

| Compound 8 | 107% | 60 |

| Morphine (Standard) | 100% | 30 |

Data derived from studies on analogous piperidinol structures. scispace.com

These assessments are crucial for identifying promising analgesic candidates and understanding their potential mechanisms of action, such as interaction with opioid receptors. nih.govnih.gov

Studies in Animal Models of Infectious Diseases (e.g., Tuberculosis)

Beyond neuropharmacology and analgesia, piperidinol-based compounds have been explored for their potential in treating infectious diseases. Direct screening of compound libraries against Mycobacterium tuberculosis identified a piperidinol derivative as a promising hit with an initial minimum inhibitory concentration (MIC) of 1.5 μg/mL. nih.gov

To evaluate the in vivo efficacy of these compounds, researchers use established animal models of tuberculosis, most commonly the mouse model. nih.govnih.gov These models involve infecting the animals with M. tuberculosis, typically via an aerosol route to mimic natural human infection, followed by treatment with the test compound. nih.gov The primary outcome measure is the reduction of the bacterial burden in the lungs and spleen of the treated animals compared to untreated controls. nih.gov

However, in vivo studies with a 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivative revealed a significant challenge: the compound produced notable side effects in mice, suggesting issues with secondary pharmacology. nih.gov This finding highlights a potential pitfall in drug discovery for infectious diseases: compounds sourced from libraries initially designed for human non-infectious disease targets may carry pharmacologically active scaffolds that cause unintended effects, especially for long-term treatments like those required for tuberculosis. nih.gov This underscores the importance of in vivo animal studies not only for determining efficacy but also for uncovering potential liabilities that may not be apparent from in vitro screening alone.

General Methodological Considerations in Animal Studies

All research involving animals must adhere to strict ethical and methodological guidelines to ensure the welfare of the animals and the scientific validity of the results. nih.gov A central framework guiding this research is the principle of the 3Rs: R eplacement (using non-animal methods whenever possible), R eduction (using the minimum number of animals necessary), and R efinement (modifying procedures to minimize animal distress). nih.gov

The selection of an animal model must be scientifically justified, taking into account its physiological and genetic similarity to humans for the condition being studied. mdpi.com For instance, the use of non-human primates is often restricted and requires strong justification, such as when they are the only relevant species due to high selectivity of a biotherapeutic product. nih.gov Regulatory bodies often have expectations for the types of animal data required to support the clinical development of a new drug, which also influences study design. frontiersin.org

Methodological rigor involves the use of appropriate controls, randomization, and blinding to prevent bias. The environment of the animals, including temperature, humidity, and light cycles, is carefully controlled to ensure consistency and reduce variability in the data. researchgate.net Any pain or distress caused by experimental procedures must be minimized. nih.gov These considerations are not only ethical imperatives but are also essential for ensuring that the data generated from animal studies are reliable and can be confidently used to make decisions about the potential of a new therapeutic agent. frontiersin.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ibs.re.kr This technique is instrumental in understanding the interactions between a ligand, such as a derivative of 4-(3,4-Difluorophenyl)-4-piperidinol, and its biological target, typically a protein or enzyme. The primary objective of molecular docking is to identify the most stable binding conformation of the ligand within the active site of the receptor, which is characterized by the lowest binding free energy. ibs.re.kr

The process involves predicting the binding energy, which is influenced by factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy. ibs.re.krscientific-computing.com Software such as AutoDock is commonly used to perform these simulations, employing algorithms like the Lamarckian Genetic Algorithm to explore the conformational space of the ligand and identify the most energetically favorable binding poses. ibs.re.kr

In studies involving piperidine (B6355638) derivatives, molecular docking has been successfully employed to elucidate their binding modes with various biological targets. For instance, research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated that these compounds can effectively bind to target proteins, with the stability of the complex being attributed to a combination of hydrogen bonds and van der Waals interactions. scientific-computing.com Similarly, docking studies of other piperidine-containing compounds have revealed key interactions with amino acid residues in the active sites of their respective targets. scientific-computing.comchemrxiv.org These computational insights are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 1: Key Interactions in Ligand-Target Complexes of Piperidine Derivatives

| Interacting Residues (Example) | Type of Interaction | Significance in Binding |

| CYS: 53, HIS: 116, MET: 114 | Pi-Alkyl, Pi-Sigma, Pi-Pi T-shaped | Anchors the phenyl ring of the ligand within a hydrophobic pocket. |

| THR: 163, ARG: 136, SER: 137 | Hydrogen Bonding | Provides specificity and contributes significantly to binding affinity. |

| ARG: 161, LYS: 183, GLY: 135 | Van der Waals Interactions | Enhances the overall stability of the ligand-receptor complex. scientific-computing.com |

This table is a generalized representation based on findings for various piperidine derivatives and illustrates the types of interactions that could be expected for this compound derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springernature.com This method is particularly useful for predicting the activity of novel compounds based on their structural features, thereby prioritizing the synthesis of the most promising candidates.

2D and 3D QSAR Approaches

QSAR models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR models correlate biological activity with 2D structural descriptors, such as molecular weight, logP (a measure of lipophilicity), and topological indices. nih.gov These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity. For instance, a 2D-QSAR study on a series of cytotoxic 3,5-bis(arylidene)-4-piperidones revealed that molecular density and certain topological indices were important for their activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. scilit.comsynthiaonline.com These methods involve aligning a series of active compounds and calculating their steric and electrostatic fields. The resulting models can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. youtube.com Studies on (4-piperidinyl)-piperazine derivatives have successfully used 3D-QSAR to design potent inhibitors, demonstrating the predictive power of these models. scilit.comsynthiaonline.com For derivatives of this compound, 3D-QSAR could guide the strategic placement of substituents on the phenyl and piperidine rings to enhance their therapeutic effects.

Table 2: Comparison of 2D and 3D QSAR Approaches

| Feature | 2D-QSAR | 3D-QSAR |

| Input Data | 2D structural descriptors (e.g., molecular weight, logP) | 3D molecular structures and their alignments |

| Computational Cost | Lower | Higher |

| Output | Mathematical equations correlating descriptors with activity | 3D contour maps showing favorable and unfavorable regions |

| Key Insights | General structural requirements for activity | Detailed steric and electrostatic requirements for activity |

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify novel chemical entities with the potential to bind to a specific biological target. merckgroup.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a particular biological effect. merckgroup.com

Pharmacophore models can be generated using either a ligand-based or a structure-based approach. merckgroup.com In the ligand-based approach, a set of known active molecules is superimposed to identify common chemical features. In the structure-based approach, the pharmacophore is derived from the key interactions observed in the crystal structure of the target protein in complex with a ligand.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. merckgroup.comsigmaaldrich.com This allows for the rapid identification of "hit" compounds that match the pharmacophoric features and are therefore likely to be active. These hits can then be subjected to further computational analysis, such as molecular docking, and experimental testing. For the this compound scaffold, pharmacophore modeling could be used to discover new derivatives with diverse chemical structures but similar biological activities. researchgate.netselectscience.net

Computational Approaches to Synthetic Route Planning and Prediction

The synthesis of novel chemical compounds, including derivatives of this compound, can be a complex and resource-intensive process. Computational tools for synthetic route planning, often referred to as computer-assisted synthesis planning (CASP) or retrosynthesis software, are increasingly being used to streamline this process. springernature.comscilit.com

These programs utilize algorithms, often incorporating artificial intelligence and machine learning, to analyze a target molecule and propose a series of chemical reactions to synthesize it from commercially available starting materials. nih.govsynthiaonline.com They work by deconstructing the target molecule into simpler precursors in a process known as retrosynthesis. researchgate.net

Software like SYNTHIA™, for example, draws upon a vast database of known chemical reactions and expert-coded rules to generate and evaluate potential synthetic pathways. chemrxiv.orgmerckgroup.comresearchgate.netselectscience.net These tools can help chemists to:

Discover novel and more efficient synthetic routes. researchgate.net

Identify the most cost-effective and sustainable synthetic strategies. princeton.eduselectscience.net

By applying these computational methods to this compound, chemists can explore a wide range of synthetic possibilities, potentially leading to the discovery of more efficient and scalable methods for its production and the synthesis of its novel analogs. The use of AI in this field is rapidly advancing, promising to further accelerate the pace of drug discovery and development. nih.govsynthiaonline.com

Patent Landscape and Academic Intellectual Property Analysis

Analysis of Patenting Activity in Piperidine (B6355638) Derivatives

The patenting activity for piperidine derivatives is extensive and reflects their broad therapeutic potential. These compounds are integral to drugs targeting a wide range of conditions, including cancer, viral infections, malaria, and neurological disorders. researchgate.netajchem-a.com A significant portion of this patent activity is driven by the need for novel agents with improved efficacy and safety profiles.

The versatility of the piperidine ring allows for diverse chemical modifications, leading to a continuous stream of new patent applications. nih.gov Recent trends indicate a strong focus on the development of highly substituted and stereochemically complex piperidine analogues to explore new areas of chemical space and achieve greater target specificity. whiterose.ac.ukmdpi.com This is particularly evident in the fields of oncology and neurodegenerative diseases, where piperidine-based molecules are being investigated as kinase inhibitors and for their potential to modulate targets like amyloid-beta plaques. pmarketresearch.com

The following table provides a snapshot of the diverse applications of piperidine derivatives as reflected in the patent literature and recent research, underscoring the competitive landscape in which compounds like 4-(3,4-Difluorophenyl)-4-piperidinol are situated.

| Therapeutic Area | Example Application of Piperidine Derivatives | Key Research Focus |

| Oncology | Kinase inhibitors for hematologic malignancies | Development of next-generation small-molecule inhibitors with high selectivity. pmarketresearch.com |

| Central Nervous System (CNS) | Antipsychotics and Alzheimer's disease therapies | Targeting amyloid-beta plaques and other neurological pathways. pmarketresearch.com |

| Infectious Diseases | Antiviral and antimalarial agents | Discovery of novel compounds to combat drug resistance. researchgate.net |

| Pain Management | Opioid receptor agonists | Design of peripheral analgesics with reduced central side effects. google.com |

| Inflammatory Diseases | Anti-inflammatory agents | Synthesis of derivatives with potent and selective anti-inflammatory properties. ajchem-a.com |

Overview of Patented Synthetic Routes and Intermediates Relevant to this compound

While patents specifically detailing the synthesis of this compound are not readily found in broad searches, the patent literature for structurally related compounds provides valuable insights into potential synthetic strategies. The synthesis of 4-aryl-4-hydroxypiperidines is a well-trodden path in pharmaceutical chemistry.

A common approach involves the Grignard reaction of a protected 4-piperidone (B1582916) with an appropriately substituted arylmagnesium halide. For instance, the synthesis of 1-benzyl-4-(2-benzyloxyphenyl)-4-piperidinol has been reported via this method. google.com Applying this to this compound would likely involve the reaction of an N-protected 4-piperidone with 3,4-difluorophenylmagnesium bromide.

Another patented approach to similar structures involves the multi-step synthesis starting from more basic precursors. For example, a patent for the preparation of fexofenadine (B15129) describes the synthesis of a key piperidine intermediate. epo.org Furthermore, patents for intermediates like N-phenyl-4-piperidone outline various synthetic methodologies, including cyclization reactions. google.com These established routes for analogous compounds form a strong basis for the likely patented or patentable syntheses of this compound.

The table below outlines a plausible, generalized synthetic route for this compound based on established patent literature for similar compounds.

| Step | Reaction | Starting Materials | Key Intermediates |

| 1 | Protection of Piperidone | 4-Piperidone, Protecting Group (e.g., Boc-anhydride) | N-Boc-4-piperidone |

| 2 | Grignard Reaction | N-Boc-4-piperidone, 1-Bromo-3,4-difluorobenzene, Magnesium | Grignard adduct |

| 3 | Deprotection | Grignard adduct, Acid (e.g., HCl) | This compound |

Identification of Academic Research Contributions within Patent Literature

The patent literature for piperidine derivatives frequently builds upon foundational academic research. While direct citations of academic work specifically for the synthesis of this compound are not prominent in the readily available patent landscape, the underlying chemical principles are well-documented in academic journals.

For instance, the development of stereoselective synthetic routes to highly substituted piperidines is a significant area of academic inquiry that has direct implications for patentable inventions. researchgate.net Research into novel catalytic systems for the hydrogenation of pyridine (B92270) precursors to form the piperidine ring is another area where academic contributions are crucial. nih.gov

Furthermore, academic studies on the structure-activity relationships (SAR) of various piperidine-containing compounds often lay the groundwork for the design of new, patentable therapeutic agents. nih.govtandfonline.com The exploration of piperidine derivatives as inhibitors of specific enzymes or as ligands for particular receptors in academic laboratories can directly lead to the filing of patents by pharmaceutical companies. The intellectual property generated in academia, often in the form of novel synthetic methods or biological discoveries, is a vital wellspring for the commercial development of new drugs based on the piperidine scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Difluorophenyl)-4-piperidinol, and how can intermediates be purified?

- Methodological Answer : A common approach involves coupling 3,4-difluorophenyl precursors with piperidine derivatives. For example, in analogous syntheses, 3,4-difluorophenylaldehyde reacts with tert-butyl 4-aminopiperidine-1-carboxylate under reflux in methanol, followed by deprotection using trifluoroacetic acid (TFA) to yield the final piperidine derivative . Purification often employs flash column chromatography (e.g., silica gel with gradients of ethyl acetate/petroleum ether) . Intermediate characterization via HPLC-MS and NMR ensures structural fidelity.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC-MS : Confirms molecular weight and purity (e.g., electrospray ionization-time-of-flight (ESI-TOF) with retention time analysis) .

- NMR Spectroscopy : 1H and 13C NMR resolve substituent positions, while 19F NMR identifies fluorine environments. For example, 3,4-difluorophenyl protons exhibit distinct splitting patterns in 1H NMR (δ 7.6–7.8 ppm) .

- Melting Point Analysis : Validates crystallinity (e.g., electrothermal apparatus) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., fluorine coupling patterns) be resolved during structural elucidation?

- Methodological Answer : Fluorine atoms induce complex splitting in NMR due to strong coupling. To mitigate ambiguity:

- Use 19F NMR to directly assign fluorine environments (e.g., δ -130 to -140 ppm for aromatic fluorines) .

- Combine COSY and HSQC experiments to correlate proton and carbon signals, clarifying regiochemistry.

- Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .

Q. What strategies improve reaction yields in multi-step syntheses involving 3,4-difluorophenyl intermediates?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 3 hours to 20 minutes) and improves yields (82–92% vs. 68–79% conventional) for pyrazolone derivatives .

- Ultrasonication : Enhances mixing in heterogeneous reactions (e.g., Knoevenagel condensations) .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to stabilize piperidine intermediates during coupling reactions .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) for preparative separation .

- Derivatization : Convert racemic mixtures into diastereomers using chiral auxiliaries (e.g., Mosher’s acid), followed by standard column chromatography .

Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Receptor Binding Assays : Screen against targets like dopamine (D2) or serotonin (5-HT2A) receptors using radioligand displacement (e.g., [3H]spiperone for D2) .

- Functional Group Variation : Synthesize analogs with modified substituents (e.g., methoxy, chloro) to assess pharmacophore requirements .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。